Compound Description: Imatinib, commercially known as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myelogenous leukemia (CML) and other malignancies. It functions by binding to the active site of the BCR-ABL tyrosine kinase enzyme, inhibiting its activity and preventing the proliferation of cancerous cells. Imatinib exhibits potent antitumor activity. [, , ]
Relevance: While structurally distinct from N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide at first glance, Imatinib shares a critical structural motif: the benzamide core. Both compounds possess a benzamide group (C6H5CONH2), signifying a shared chemical lineage. This common fragment suggests potential similarities in their physicochemical properties and potential biological activities. Furthermore, both compounds are classified as kinase inhibitors, although they target different kinases, highlighting their shared therapeutic relevance in oncology. [, , ]
Compound Description: Nilotinib, marketed as Tasigna, is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), especially in cases resistant to imatinib. Similar to Imatinib, Nilotinib acts by selectively inhibiting the BCR-ABL tyrosine kinase, thereby blocking the growth and proliferation of leukemia cells. [, ]
Relevance: Nilotinib and N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide share a fundamental structural element: the benzamide core. This common feature suggests potential similarities in their physicochemical properties and biological behavior. Similar to Imatinib, Nilotinib also belongs to the kinase inhibitor class of drugs, further emphasizing the potential relevance of N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide in oncology research. [, ]
Compound Description: AKE-72 is a diarylamide 3-aminoindazole discovered as a potent pan-BCR-ABL inhibitor, demonstrating significant efficacy against the imatinib-resistant T315I mutant. It effectively inhibits a range of clinically relevant BCR-ABL mutants and exhibits substantial anti-leukemic activity. []
Relevance: Similar to both Imatinib and Nilotinib, AKE-72 possesses the benzamide core structure, linking it to N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide and suggesting potential shared characteristics and reactivity. AKE-72's classification as a pan-BCR-ABL inhibitor, targeting various BCR-ABL mutations, underscores the potential of benzamide-containing compounds in addressing drug resistance in cancer therapy. []
Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. It demonstrates significant antitumor activity both in vitro and in vivo, inhibiting human myelodysplastic syndrome cell lines and tumor growth in xenograft models. []
Relevance: This compound, like the previous examples, shares the central benzamide core structure with N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide. Although it targets HDACs instead of kinases, its potent antitumor effects further highlight the potential therapeutic value of exploring benzamide derivatives in cancer research. []
Compound Description: This compound represents the freebase form of Imatinib, structurally characterized after precipitation from a mixture containing arginine. It exhibits an extended conformation and forms hydrogen-bonded chains in its crystal structure. []
Relevance: Being the freebase form of Imatinib, this compound inherently shares the benzamide core with N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide. This direct structural link reinforces the significance of the benzamide moiety in influencing the compound's overall properties and potential interactions. []
Compound Description: This compound, also referred to as AN-024, is structurally similar to Imatinib. Its synthesis involves a series of intermediates, including a trifluoromethylsulfonyl substituted benzamide. []
Relevance: Although not explicitly mentioned in the provided text, it is highly likely that AN-024, similar to Imatinib, targets BCR-ABL. It is classified as a tyrosine kinase inhibitor. AN-024 shares the benzamide core with N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide and further emphasizes the importance of this structure in designing kinase inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.